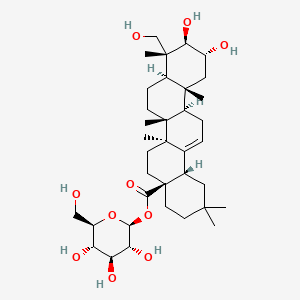

Arjunglucoside II

Descripción general

Descripción

2alpha,3beta,23-trihydroxyolean-12-en-28-oic acid 28-O-beta-D-glucopyranoside is a triterpenoid saponin. It is a carboxylic ester obtained by the formal condensation of the carboxy group of asiatic acid with 2alpha,3beta,23-trihydroxyolean-12-en-28-oic acid 28-O-beta-D-glucopyranose. This compound has been isolated from the plant Juglans sinensis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2alpha,3beta,23-trihydroxyolean-12-en-28-oic acid 28-O-beta-D-glucopyranoside can be synthesized through a series of chemical reactions starting from compounds with similar structures. The synthesis involves the formal condensation of the carboxy group of asiatic acid with 2alpha,3beta,23-trihydroxyolean-12-en-28-oic acid 28-O-beta-D-glucopyranose .

Industrial Production Methods

Industrial production methods for this compound typically involve extraction from natural sources such as the leaves and twigs of Juglans sinensis. The extraction process often uses methanol as a solvent .

Análisis De Reacciones Químicas

Types of Reactions

2alpha,3beta,23-trihydroxyolean-12-en-28-oic acid 28-O-beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while reduction may produce various reduced forms of the compound .

Aplicaciones Científicas De Investigación

2alpha,3beta,23-trihydroxyolean-12-en-28-oic acid 28-O-beta-D-glucopyranoside has several scientific research applications:

Chemistry: It is used as a reference compound in the study of triterpenoid saponins.

Biology: It is studied for its role as a plant metabolite and its potential biological activities.

Medicine: Research has shown its potential anti-inflammatory, antioxidant, and anticancer properties.

Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics.

Mecanismo De Acción

The mechanism of action of 2alpha,3beta,23-trihydroxyolean-12-en-28-oic acid 28-O-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways. It acts as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, its anticancer properties are attributed to its ability to induce apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

2alpha,3beta,23alpha-trihydroxyurs-12-en-28-oic acid 28-O-beta-D-glucopyranoside: A similar triterpenoid saponin isolated from Juglans sinensis.

2alpha,3alpha,23-trihydroxyolean-12-en-28-oic acid: A pentacyclic triterpenoid with similar structural features.

Maslinic acid (2alpha,3beta-Dihydroxyolean-12-en-28-oic acid): Another triterpenoid with hydroxyl groups at positions 2 and 3.

Uniqueness

2alpha,3beta,23-trihydroxyolean-12-en-28-oic acid 28-O-beta-D-glucopyranoside is unique due to its specific hydroxylation pattern and the presence of a glucopyranoside moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Actividad Biológica

Arjunglucoside II is a triterpene glycoside primarily derived from the bark of Terminalia arjuna and other related species. This compound has garnered attention in pharmacological research due to its diverse biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. This article explores the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is classified as a pentacyclic triterpenoid and a beta-D-glucoside. Its molecular formula is with a molecular weight of 634.84 g/mol . The structure features a carboxylic ester linkage, which is characteristic of many bioactive triterpenoids.

Biological Activities

1. Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. A study focusing on constituents isolated from Terminalia arjuna highlighted that this compound effectively inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This action is crucial in managing inflammatory diseases .

2. Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. In vitro studies indicate that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. The compound's ability to disrupt bacterial cell membranes contributes to its antimicrobial efficacy .

3. Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays measuring free radical scavenging activity. The compound demonstrates a capacity to neutralize reactive oxygen species (ROS), which is vital for reducing oxidative stress-related damage in cells .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

The biological activities of this compound can be attributed to its interaction with various cellular pathways:

- Inhibition of NF-kB Pathway: this compound may inhibit the NF-kB signaling pathway, which plays a critical role in regulating immune response and inflammation.

- Scavenging Free Radicals: The compound's structure allows it to act as a free radical scavenger, thereby protecting cellular components from oxidative damage.

- Disruption of Bacterial Membranes: Its amphiphilic nature aids in disrupting bacterial membranes, leading to cell lysis.

Propiedades

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O10/c1-31(2)11-13-36(30(44)46-29-27(42)26(41)25(40)22(17-37)45-29)14-12-34(5)19(20(36)15-31)7-8-24-32(3)16-21(39)28(43)33(4,18-38)23(32)9-10-35(24,34)6/h7,20-29,37-43H,8-18H2,1-6H3/t20-,21+,22+,23+,24+,25+,26-,27+,28-,29-,32-,33-,34+,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHYKSSBQRABTM-XJWBRSAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@H]([C@@H]([C@@]3(C)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316386 | |

| Record name | Arjunglucoside II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62369-72-6 | |

| Record name | Arjunglucoside II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62369-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arjunglucoside II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.